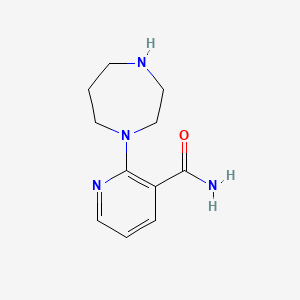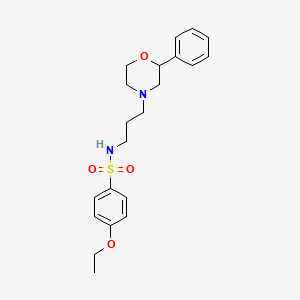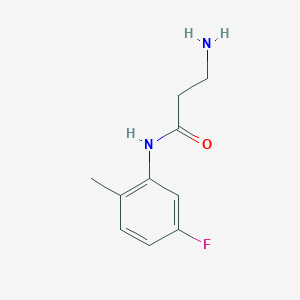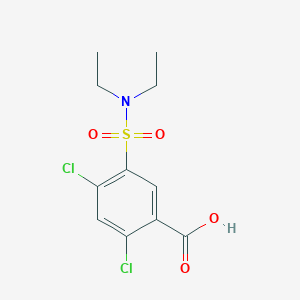
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide
Overview
Description
“2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.27 . It is related to a series of compounds that have been synthesized and evaluated for their anti-tubercular activity .
Synthesis Analysis
While specific synthesis details for “2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide” were not found, related compounds have been synthesized using microwave-assisted methods . This non-classical heating method has matured from a laboratory curiosity to an established technique that is heavily used in academia and industry .Scientific Research Applications
Cancer Therapy
The compound has been used in cancer therapy. It’s been used in methods for treating cancers and pharmaceutical compositions . In particular, CDK8/19 inhibitors were shown to be efficacious in castration-refractory prostate cancer (CRPC), in acute myeloid leukemia, in hepatic metastases of colon cancer, in estrogen receptor-positive breast cancer when combined with anti-estrogens, and in HER2 -positive breast cancer when combined with HER2 -targeting agents .
Anti-Microbial Activity
The compound has been linked to anti-microbial activity. It has been tested for its in-silico study and experimental anti-microbial activity against gram-positive (Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium) and gram-negative (Escherichia coli, Pseudonymous, Shigella sp.) bacteria . According to in vitro assay, it showed higher activity against all the tested strains .
Quantum Chemical Modelling
The compound has been used in quantum chemical modelling. DFT computations were used to optimize the molecular geometry at the B3LYP/6-31G (d, p) theoretical level .
Molecular Docking
The compound has been used in molecular docking studies. Auto Dock Vina 1.2.0 is used to assess molecular docking against two target proteins, Bacillus subtilis (PDB ID: 6UF6) and Protease Vulgaris (PDB ID: 5HXW) .
ADME Analysis
The compound has been used in ADME analysis. With the advent of innovative techniques like ADME, we select their hit compounds early on and anticipate future pharmacokinetic and pharmacodynamic benefits and drawbacks of these promising therapeutic candidates .
Pesticidal Lead Compounds
The compound has been used in the development of pesticidal lead compounds. A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions .
Mechanism of Action
Target of Action
A similar compound, 3-amino-4- (4- (4 (dimethylcarbamoyl) phenyl)-1,4-diazepan-1-yl) thieno [2,3-b]pyridine-2-carboxamide, has been reported to inhibit cdk8/19 , which are transcription-regulating kinases .
Mode of Action
If we consider the similar compound mentioned above, it likely acts through the inhibition of cdk8/19 . These kinases play a crucial role in the regulation of gene transcription, and their inhibition can disrupt the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk8/19 by the similar compound could potentially affect several pathways related to gene transcription and cell cycle regulation .
Result of Action
The similar compound’s inhibition of cdk8/19 could potentially lead to the disruption of cancer cell growth and proliferation .
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-10(16)9-3-1-5-14-11(9)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIQSUMYBZKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202655 | |
| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide | |
CAS RN |
954563-82-7 | |
| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954563-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)

![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-amine](/img/structure/B3316680.png)
![{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B3316695.png)

![2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3316707.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide](/img/structure/B3316709.png)
![2-ethyl-N-[4-[(E)-2-[4-[(E)-2-[4-[(2-ethyl-6-methylphenyl)phenyl-amino]phenyl]vinyl]phenyl]vinyl]phenyl]-6-methyl-N-phenyl-aniline](/img/structure/B3316718.png)

